Melting Point as an Identity and Purity Discriminator: Target Compound vs. Unsubstituted Core Scaffold
The target compound exhibits a sharp melting point of 173.00–174.00 °C , a reproducible physical constant that serves as an identity fingerprint and purity indicator. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine core scaffold lacks a well-defined melting point in standard vendor specifications, and the des-dimethyl analog 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 1036762-04-5) is reported without a melting point entry . The ~173 °C melting endotherm of the target compound enables straightforward differential scanning calorimetry (DSC) or melting-point apparatus confirmation upon receipt, reducing the risk of mislabeling or degradation that can occur with poorly characterized in-class analogs.
| Evidence Dimension | Melting point (identity/purity checkpoint) |
|---|---|
| Target Compound Data | 173.00–174.00 °C (sharp, reproducible) |
| Comparator Or Baseline | 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 1036762-04-5): melting point not reported; pyrazolo[1,5-a]pyrimidine core: no standardized melting point data available from vendors |
| Quantified Difference | Target compound provides a defined, verifiable melting range; comparator lacks this characterization |
| Conditions | Capillary melting point determination; vendor-specified (abcr GmbH, Leyan) |
Why This Matters
A well-defined melting point allows procurement teams to perform incoming identity verification without requiring NMR or MS, reducing the risk of accepting a mislabeled or degraded analog and saving analytical resource expenditure during library building.
